molecular formula C6H3BrFI B011889 4-Bromo-2-fluoro-1-iodobenzene CAS No. 105931-73-5

4-Bromo-2-fluoro-1-iodobenzene

Cat. No.: B011889
CAS No.: 105931-73-5
M. Wt: 300.89 g/mol
InChI Key: XRMZKCQCINEBEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boniva, known chemically as ibandronate sodium, is a nitrogen-containing bisphosphonate. It is primarily used to treat and prevent osteoporosis in postmenopausal women by altering bone formation and breakdown in the body. This compound helps increase bone mass and reduces the chance of spinal fractures .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ibandronate sodium is synthesized through a multi-step process. The key steps involve the reaction of 3-(N-methyl-N-pentyl)amino-1-hydroxypropane-1,1-diphosphonic acid with sodium hydroxide to form the monosodium salt. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound .

Industrial Production Methods

Industrial production of ibandronate sodium involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the purification of the compound through crystallization and filtration to obtain a high-purity product. The final product is then formulated into tablets or injectable solutions for medical use .

Chemical Reactions Analysis

Types of Reactions

Ibandronate sodium undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ibandronate sodium can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Organic Synthesis

4-Bromo-2-fluoro-1-iodobenzene serves as a versatile building block in organic synthesis. Its halogen substituents allow for various cross-coupling reactions, such as Suzuki and Sonogashira reactions, which are essential for constructing complex organic molecules.

Case Study: Cross-Coupling Reactions
In a study utilizing this compound, researchers achieved a yield of 67.8% in synthesizing biphenyl derivatives through a palladium-catalyzed cross-coupling reaction with phenylboronic acid . The reaction conditions included refluxing in ethanol and benzene for 37 hours, demonstrating the compound's efficacy as a coupling partner.

Medicinal Chemistry

The compound has been investigated for its potential biological activities, particularly as a precursor in the development of pharmaceuticals. It is noted for its role in synthesizing compounds with anti-infective properties and as part of antibody-drug conjugates (ADCs).

Applications in Drug Development

  • Anti-infective Agents : this compound has been used to synthesize derivatives that exhibit activity against various pathogens, including viruses and bacteria .
  • ADC Synthesis : The compound can be linked to monoclonal antibodies to enhance targeted delivery of cytotoxic agents to cancer cells, improving therapeutic outcomes while minimizing side effects .

Material Science

This compound is also relevant in the field of materials science, particularly in the development of liquid crystals and other advanced materials.

Liquid Crystalline Applications
this compound has been identified as suitable for use in liquid crystalline media due to its unique molecular structure that allows for specific alignment properties necessary for display technologies .

Analytical Chemistry

In analytical chemistry, the compound is utilized as a reagent in various chromatographic techniques and molecular testing applications.

Chromatography and Testing
It plays a role in improving the sensitivity and specificity of chromatographic methods used for analyzing complex mixtures . Its application extends to bioprocessing and cell culture methodologies, where it aids in enhancing cell viability and function during experimental procedures .

Mechanism of Action

Ibandronate sodium works by inhibiting osteoclast-mediated bone resorption. It binds to hydroxyapatite in bone, which is part of the mineral matrix. When osteoclasts resorb bone, the local acidification releases the bisphosphonate, which is then taken into the osteoclasts. This process inhibits the activity of osteoclasts, reducing bone resorption and turnover. In postmenopausal women, this leads to a net gain in bone mass .

Comparison with Similar Compounds

Similar Compounds

    Alendronate: Another bisphosphonate used to treat osteoporosis. It has a similar mechanism of action but differs in its chemical structure and potency.

    Risedronate: Also a bisphosphonate, used for similar indications as ibandronate sodium. It has different pharmacokinetic properties and dosing regimens.

    Zoledronic Acid: A more potent bisphosphonate used in the treatment of osteoporosis and other bone diseases. .

Uniqueness of Ibandronate Sodium

Ibandronate sodium is unique due to its specific chemical structure, which provides a balance between potency and safety. It is effective in increasing bone mass and reducing fracture risk with a relatively low frequency of administration compared to other bisphosphonates .

Biological Activity

4-Bromo-2-fluoro-1-iodobenzene (CAS Number: 105931-73-5) is a halogenated aromatic compound that has garnered attention in various fields of biological and medicinal chemistry. Its unique combination of bromine, fluorine, and iodine atoms contributes to its potential biological activities and applications in drug design, molecular biology, and synthetic organic chemistry.

PropertyValue
Molecular FormulaC₆H₃BrFI
Molecular Weight300.89 g/mol
Density2.3 ± 0.1 g/cm³
Boiling Point243.9 ± 20.0 °C
Melting Point48-51 °C (lit.)
Flash Point101.3 ± 21.8 °C
LogP3.91

Antimicrobial Properties

Research indicates that halogenated compounds, including this compound, exhibit significant antimicrobial activity. The presence of halogens can enhance the lipophilicity and bioactivity of the compounds, making them effective against various pathogens.

  • Mechanism of Action : The antimicrobial efficacy is often attributed to the disruption of microbial cell membranes and interference with metabolic processes.
  • Case Studies : In a study focusing on structurally related compounds, it was found that derivatives with similar halogen substitutions showed promising activity against both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor:

  • Cytochrome P450 Inhibition : It has been identified as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9, which are crucial in drug metabolism . This inhibition can lead to altered pharmacokinetics of co-administered drugs.
  • Impact on Drug Design : The ability to modulate enzyme activity positions this compound as a candidate for developing new therapeutics that require precise control over metabolic pathways.

Antifungal Activity

The compound has also shown antifungal properties in preliminary studies:

  • Targeting Fungal Pathogens : Research suggests that similar halogenated compounds can inhibit key enzymes in fungal metabolism, potentially leading to effective antifungal agents .
  • Potential Applications : This activity opens avenues for developing antifungal treatments, particularly in cases where resistance to conventional antifungals is prevalent.

Synthesis and Applications

This compound can be synthesized through various methods, including:

  • Metalation Reactions : It can undergo metalation reactions using organolithium or organomagnesium reagents, facilitating further synthetic transformations .
  • Suzuki-Miyaura Coupling : This compound can participate in cross-coupling reactions with organoboron compounds, enabling the formation of biaryl compounds that are valuable in medicinal chemistry .

Q & A

Q. Basic: What synthetic strategies are commonly employed to prepare 4-bromo-2-fluoro-1-iodobenzene?

Answer: The synthesis typically involves sequential halogenation of a benzene derivative. For example, directed ortho-metalation can introduce bromo and iodo groups selectively. In midostaurin synthesis, this compound (compound 39 ) was generated through Boc protection of intermediate 39 , followed by aromatic substitution with azaindole (41 ) to yield intermediate 42 in 86% yield. Key considerations include halogen reactivity hierarchies (iodine > bromine > fluorine) and steric/electronic directing effects .

Step Reaction Conditions Yield
ProtectionBoc₂O additionRoom temperature, no isolation>95% purity
SubstitutionAzaindole couplingPd catalysis, optimized ligands86%

Q. Basic: How is 19F NMR utilized to characterize reactions involving this compound?

Answer: This compound serves as an internal standard in 19F NMR for quantifying yields in photochemical C–F activation studies. For example, in radical generation experiments, its distinct fluorine signal (δ ≈ -110 ppm) allows precise yield determination without product isolation. This method is critical for air-sensitive or time-sensitive reactions, with yields validated against chromatographic methods .

Q. Advanced: How can researchers resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

Answer: Discrepancies often stem from catalytic systems (Pd vs. Ni), solvent polarity, or trace moisture. A systematic approach includes:

  • Ligand screening : Bulky phosphines (e.g., SPhos) enhance iodine selectivity over bromine.
  • Solvent/base optimization : Polar aprotic solvents (DMSO) improve Pd stability, while weak bases (KHCO₃) minimize side reactions.
  • Kinetic studies : Monitor intermediate formation via in situ 19F NMR to identify rate-limiting steps .

Q. Advanced: What methodologies optimize regioselectivity in substitution reactions involving this compound?

Answer: The iodo group reacts preferentially due to its superior leaving ability. For example, in midostaurin synthesis, Pd-catalyzed coupling with azaindole selectively targets iodine, leaving bromine inert. To enhance selectivity:

  • Use steric hindrance : Bulky ligands (XPhos) block undesired positions.
  • Electronic tuning : Electron-withdrawing groups (e.g., fluorine) direct substitutions meta to bromine.
  • Low-temperature protocols : Suppress competing pathways (e.g., halogen scrambling) .

Q. Advanced: What role does this compound play in kinase inhibitor synthesis?

Answer: It enables late-stage functionalization of drug candidates. In midostaurin synthesis, its iodine site undergoes Suzuki-Miyaura coupling, while bromine remains intact for downstream modifications. Advantages include:

  • Orthogonality : Sequential couplings (e.g., Buchwald-Hartwig amination after Suzuki).
  • Stability : Boc protection retains fluorine integrity during harsh conditions (e.g., HCl/IPA at 65°C) .

Q. Basic: What analytical challenges arise when assessing the purity of this compound?

Answer: Halogen scrambling (e.g., Br/I exchange) can occur during storage or purification. Mitigation strategies:

  • Chromatography : Use deoxygenated solvents (e.g., degassed hexane/EtOAc) to prevent radical-mediated degradation.
  • Spectroscopic calibration : Cross-validate 1H/19F NMR with high-resolution mass spectrometry (HRMS) .

Properties

IUPAC Name

4-bromo-2-fluoro-1-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFI/c7-4-1-2-6(9)5(8)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMZKCQCINEBEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369143
Record name 1-Bromo-3-fluoro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105931-73-5
Record name 4-Bromo-2-fluoro-1-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105931-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Brom-3-fluor-4-iodbenzol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105931735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-3-fluoro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-fluoro-1-iodobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.157.524
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-fluoro-1-iodobenzene
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-fluoro-1-iodobenzene
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-fluoro-1-iodobenzene
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-fluoro-1-iodobenzene
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-fluoro-1-iodobenzene
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-fluoro-1-iodobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.